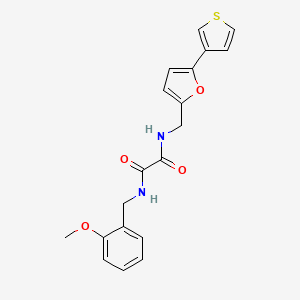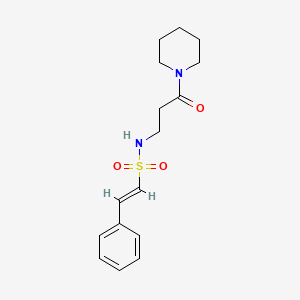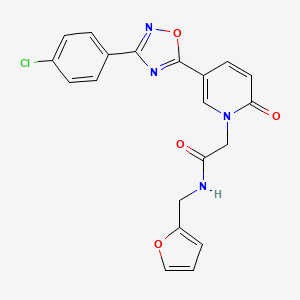
3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidin-2,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Behandlung von Diabetes
Carbazol-Derivate, darunter „3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidin-2,4-dion“, haben ein erhebliches Potenzial bei der Behandlung von Diabetes gezeigt . Sie wurden gefunden, oxidativen Stress zu reduzieren, adrenerge Hyperaktivierung zu blockieren, Schäden an Pankreaszellen zu verhindern und den Kohlenhydratstoffwechsel zu modulieren .
Entzündungshemmende und antioxidative Aktivitäten
Carbazol-Derivate zeigen entzündungshemmende und antioxidative Aktivitäten . Diese Eigenschaften machen sie nützlich bei der Behandlung von Krankheiten, bei denen Entzündungen und oxidativer Stress eine Schlüsselrolle spielen .
Antibakterielle und Antitumor-Aktivitäten
Carbazol-Derivate haben auch antibakterielle und Antitumor-Eigenschaften . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Medikamente im Kampf gegen bakterielle Infektionen und Krebs .
Bistabile Speichereinheiten
Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamid] (PCaPMA), ein Polymer, das eine Carbazoleinheit enthält, hat vielversprechendes Potenzial für die Anwendung in bistabilen Speichereinheiten gezeigt .
Organische Transformationen
Auf Carbazol basierende poröse organische Polymere wurden als robuste heterogene Photokatalysatoren für sichtlicht-induzierte wässrige organische Transformationen verwendet . Dazu gehören die C(sp3)–P-Bindungsbildung und die selektive Oxidation von Sulfiden in Wasser unter milden Bedingungen .
OLEDs
Carbazol-Derivate wurden bei der Entwicklung von organischen Leuchtdioden (OLEDs) verwendet . Sie haben dazu beigetragen, reduzierte Treibspannungen für grüne und rote phosphoreszierende OLEDs zu erreichen .
Dies sind nur einige der vielen möglichen Anwendungen von „this compound“. Die breite Palette biologischer und pharmakologischer Eigenschaften der Verbindung macht sie zu einem vielversprechenden Forschungsgebiet in der pharmazeutischen Chemie .
Wirkmechanismus
Target of Action
The primary targets of 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione are related to the pathogenesis and development of diabetes . The compound has been shown to interact with key elements in the body’s response to insulin secretion and glucose metabolism .
Mode of Action
3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione: interacts with its targets by reducing oxidative stress, blocking adrenergic hyperactivation, preventing damage to pancreatic cells, and modulating carbohydrate metabolism . These interactions result in a decrease in blood glucose levels, which is beneficial for managing diabetes .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the enzyme α-glucosidase, which catalyzes the final stage of the digestion process of carbohydrates to monosaccharides . These sugars are then absorbed and enter the bloodstream, thus increasing blood glucose levels . By inhibiting this enzyme, 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione helps to reduce postprandial blood glucose concentration .
Result of Action
The molecular and cellular effects of 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione ’s action include a reduction in oxidative stress, prevention of damage to pancreatic cells, and modulation of carbohydrate metabolism . These effects contribute to the compound’s potential use in the treatment of metabolic disorders including type 2 diabetes mellitus .
Biochemische Analyse
Biochemical Properties
3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions help in reducing oxidative stress by neutralizing reactive oxygen species. Additionally, 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione has been found to modulate the activity of proteins involved in cell signaling pathways, including protein kinases and phosphatases, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione can activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . Moreover, it has been shown to upregulate the expression of antioxidant genes, thereby enhancing the cellular defense mechanisms against oxidative damage .
Molecular Mechanism
The molecular mechanism of action of 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione has been found to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione can exert sustained effects on cellular function, including prolonged activation of antioxidant pathways and continuous inhibition of pro-inflammatory enzymes .
Dosage Effects in Animal Models
The effects of 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione vary with different dosages in animal models. At low to moderate doses, this compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to influence the activity of enzymes involved in carbohydrate metabolism, such as glucose-6-phosphate dehydrogenase and hexokinase . By modulating these enzymes, 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione can alter metabolite levels and affect overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters . Once inside the cells, 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione can bind to intracellular proteins, facilitating its localization to specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione is crucial for its activity and function. This compound has been found to localize predominantly in the cytoplasm and mitochondria . The presence of targeting signals and post-translational modifications, such as phosphorylation, can direct 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione to specific subcellular compartments, thereby influencing its biochemical and cellular effects .
Eigenschaften
IUPAC Name |
3-(3-carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-12(11-21-17(23)9-19-18(21)24)10-20-15-7-3-1-5-13(15)14-6-2-4-8-16(14)20/h1-8,12,22H,9-11H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSDUJAKHRYCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-Fluorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2510422.png)
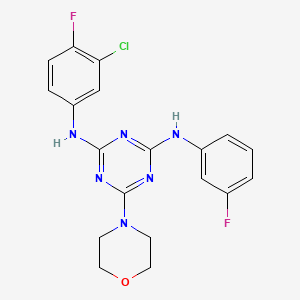
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2510425.png)
![Methyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2510426.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea](/img/structure/B2510429.png)
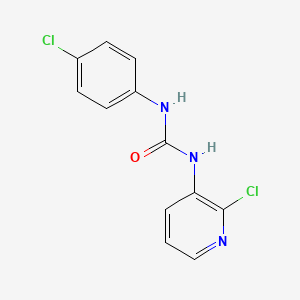
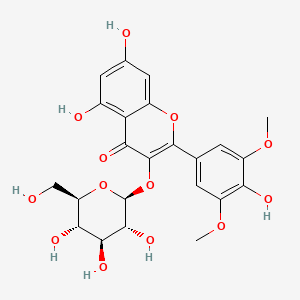
![N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}prop-2-enamide](/img/structure/B2510435.png)
![N-(1-cyanocyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2510437.png)
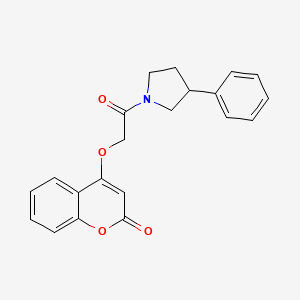
![4-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]-8-thia-4-aza-6-azoniatricyclo[7.5.0.02,7]tetradeca-1(9),6-diene-3,5-dione](/img/structure/B2510442.png)
